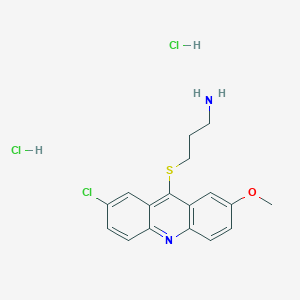
LDN-209929 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LDN-209929 dihydrochloride is a potent and selective haspin kinase inhibitor with an IC50 of 55 nM . It displays 180-fold selectivity over DYRK2 . LDN-209929 is an optimized analogue of LDN-192960 .
Molecular Structure Analysis
The chemical name of LDN-209929 dihydrochloride is 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride . Its molecular weight is 405.77 and its formula is C17H17ClN2OS.2HCl .Physical And Chemical Properties Analysis
LDN-209929 dihydrochloride is a solid substance with a yellow to orange color . It is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at 4°C, sealed, and away from moisture .Relevant Papers The structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors is a relevant paper for LDN-209929 dihydrochloride .
Applications De Recherche Scientifique
Applications in Polymer Composites
The study by Xu et al. (2006) explores the effects of Zn, Al-layered double hydroxide on the thermal decomposition behavior of poly(vinyl chloride) (PVC), revealing that LDHs can influence the dehydrochlorination process and promote the formation of char-like materials, which could potentially enhance the flame retardant properties of PVC composites (Xu, Saha, Braterman, & D'Souza, 2006).
Environmental Remediation
Several studies highlight the application of LDHs in environmental remediation, such as the removal of herbicides and other pollutants from water. Legrouri et al. (2005) demonstrated that [Zn-Al-Cl] layered double hydroxides have a high retention capacity for the herbicide 2,4-dichlorophenoxyacetate from aqueous solutions, indicating the potential of LDHs in water purification technologies (Legrouri, Lakraimi, Barroug, de Roy, & Besse, 2005).
Corrosion Protection
Tedim et al. (2012) explored the use of Zn–Al layered double hydroxides intercalated with nitrate anions as chloride nanotraps in organic polymeric coatings, suggesting that LDHs could significantly reduce chloride permeability and, thus, enhance the durability and corrosion resistance of protective coatings (Tedim, Kuznetsova, Salak, Montemor, Snihirova, Pilz, Zheludkevich, & Ferreira, 2012).
Nanostructured Materials
Wang and O′Hare (2012) provided a comprehensive review on the advances in the synthesis and application of layered double hydroxide nanosheets, including their use as nanocomposites for polymers and as building units for designing new organic-inorganic or inorganic-inorganic nanomaterials, showcasing the versatility and wide range of applications of LDHs in nanostructured materials (Wang & O′Hare, 2012).
Analytical and Sensing Applications
A study by Li et al. (2009) on the development of a dihydroxybenzene sensor based on Zn/Al layered double hydroxide film modified glassy carbon electrode highlights the potential of LDHs in electrochemical sensors for the detection of environmentally relevant compounds (Li, Ni, Wang, Xu, Zhang, Chen, & Wang, 2009).
Mécanisme D'action
Target of Action
LDN 209929 dihydrochloride is a potent and selective inhibitor of Haspin kinase . The IC50 value, which is a measure of the effectiveness of the compound in inhibiting biological or biochemical function, is 55 nM . This compound displays 180-fold selectivity over DYRK2 .
Mode of Action
Haspin kinase, also known as Germ Cell-Specific Gene-2 (Gsg2), is a serine/threonine kinase expressed in several tissues, including testis, bone marrow, thymus, and spleen . It plays an important role in mitosis, where it phosphorylates histone H3 at Thr-3 (H3T3) in G2/early prophase . LDN 209929 dihydrochloride inhibits the activity of Haspin kinase, thereby affecting its role in mitosis .
Biochemical Pathways
The inhibition of Haspin kinase by LDN 209929 dihydrochloride affects the phosphorylation of histone H3, which is a crucial process in mitosis . This can have downstream effects on cell division and proliferation .
Pharmacokinetics
The compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo or in vitro studies.
Result of Action
The inhibition of Haspin kinase by LDN 209929 dihydrochloride can affect cell division and proliferation due to its role in mitosis . This could potentially be used for therapeutic purposes, particularly in the context of diseases characterized by abnormal cell proliferation.
Propriétés
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCCOXNODBCCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LDN 209929 dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)
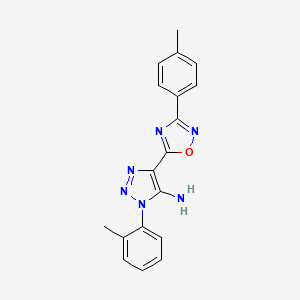
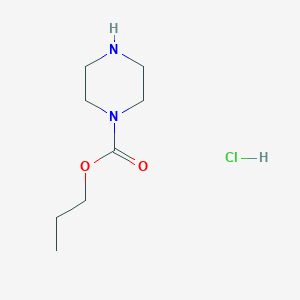
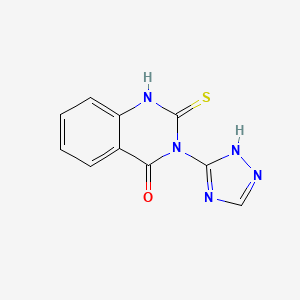
![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)



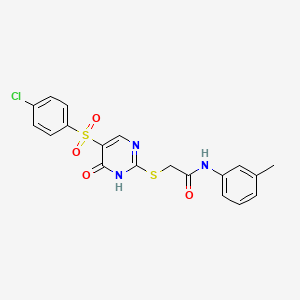
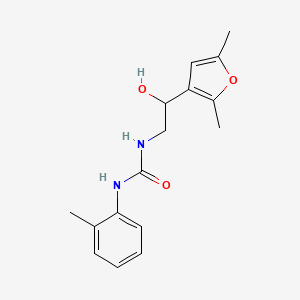
![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate](/img/structure/B2745555.png)
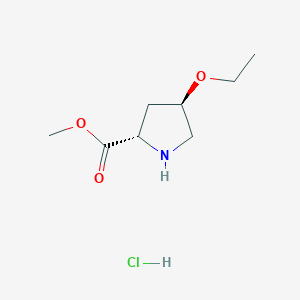
![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2745560.png)